molecular formula C14H9BrFN3O5 B11019266 N-(4-bromo-2-fluorophenyl)-2-methyl-3,5-dinitrobenzamide

N-(4-bromo-2-fluorophenyl)-2-methyl-3,5-dinitrobenzamide

Cat. No.: B11019266
M. Wt: 398.14 g/mol
InChI Key: ABJMFJYAUSHREX-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-methyl-3,5-dinitrobenzamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of bromine, fluorine, and nitro groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-methyl-3,5-dinitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the nitration of 2-methylbenzamide to introduce nitro groups at the 3 and 5 positions. This is followed by the bromination and fluorination of the aromatic ring to obtain the desired substituents. The final step involves the coupling of the substituted benzamide with 4-bromo-2-fluoroaniline under appropriate reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-methyl-3,5-dinitrobenzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Substitution: Formation of new derivatives with different substituents replacing the bromine or fluorine atoms.

    Reduction: Formation of N-(4-amino-2-fluorophenyl)-2-methyl-3,5-dinitrobenzamide.

    Oxidation: Formation of N-(4-bromo-2-fluorophenyl)-2-carboxy-3,5-dinitrobenzamide.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-methyl-3,5-dinitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-methyl-3,5-dinitrobenzamide involves its interaction with specific molecular targets and pathways. The presence of nitro groups allows it to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-methyl-3,5-dinitrobenzamide is unique due to the combination of bromine, fluorine, and nitro groups on the benzamide scaffold. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H9BrFN3O5

Molecular Weight

398.14 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-methyl-3,5-dinitrobenzamide

InChI

InChI=1S/C14H9BrFN3O5/c1-7-10(5-9(18(21)22)6-13(7)19(23)24)14(20)17-12-3-2-8(15)4-11(12)16/h2-6H,1H3,(H,17,20)

InChI Key

ABJMFJYAUSHREX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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